2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid
Description
2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is a benzotriazole-containing amino acid derivative with a benzyloxycarbonyl (Cbz) protecting group. This compound serves as a critical intermediate in peptide synthesis, enabling efficient N- and O-aminoacylation reactions due to its stability and reactivity under mild conditions . Its synthesis involves coupling benzotriazole with Cbz-protected glycine derivatives, yielding a white crystalline solid with a high melting point (438–439 K) and excellent purity (74% yield) . Key spectral features include distinct IR absorptions for amide (1,698 cm⁻¹) and ester (1,766 cm⁻¹) carbonyl groups, as well as NMR signals confirming its stereochemical integrity .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-2-(phenylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4/c21-15(22)14(20-13-9-5-4-8-12(13)18-19-20)17-16(23)24-10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCGQJZQVLAXAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(=O)O)N2C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401861 | |
| Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124676-19-3 | |
| Record name | (1H-Benzotriazol-1-yl){[(benzyloxy)carbonyl]amino}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of Glycine’s Amine Group
Reagents : Glycine, benzyl chloroformate (Cbz-Cl), sodium hydroxide (NaOH), water, diethyl ether.
Procedure :
Glycine is dissolved in aqueous NaOH, and Cbz-Cl is added dropwise under vigorous stirring. The reaction proceeds via nucleophilic acyl substitution, yielding N-Cbz-glycine (C₁₀H₁₁NO₄). The product is extracted into diethyl ether, dried, and crystallized.
Key Considerations :
Esterification of the Carboxylic Acid
Reagents : N-Cbz-glycine, methanol (MeOH), thionyl chloride (SOCl₂).
Procedure :
N-Cbz-glycine is refluxed with SOCl₂ in MeOH to form N-Cbz-glycine methyl ester (C₁₁H₁₃NO₄). The esterification prevents undesired side reactions during subsequent bromination.
Optimization :
Bromination of the α-Carbon
Reagents : N-Cbz-glycine methyl ester, N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN), carbon tetrachloride (CCl₄).
Procedure :
A radical bromination is conducted using NBS and AIBN in CCl₄ under reflux. The α-hydrogen of the glycine ester is abstracted, yielding N-Cbz-α-bromoglycine methyl ester (C₁₁H₁₂BrNO₄).
Challenges :
Nucleophilic Substitution with Benzotriazole
Reagents : N-Cbz-α-bromoglycine methyl ester, benzotriazole, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Procedure :
The brominated ester reacts with benzotriazole in DMF at 60°C, facilitated by K₂CO₃. The benzotriazole’s N1 attacks the electrophilic α-carbon, displacing bromide to form N-Cbz-α-(benzotriazol-1-yl)glycine methyl ester (C₁₇H₁₅N₅O₄).
Mechanistic Insight :
Saponification of the Methyl Ester
Reagents : N-Cbz-α-(benzotriazol-1-yl)glycine methyl ester, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
Procedure :
The ester is hydrolyzed using LiOH in a THF/water mixture (3:1) at room temperature. The resulting carboxylic acid, 2-(1H-benzo[d]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid, is isolated via acidification and recrystallization.
Yield Optimization :
Synthetic Route Summary
| Step | Reaction | Reagents/Conditions | Intermediate | Yield (%)* |
|---|---|---|---|---|
| 1 | Amine Protection | Cbz-Cl, NaOH, H₂O | N-Cbz-glycine | 85–90 |
| 2 | Esterification | SOCl₂, MeOH | N-Cbz-glycine methyl ester | 95 |
| 3 | α-Bromination | NBS, AIBN, CCl₄, Δ | N-Cbz-α-bromoglycine Me ester | 70–75 |
| 4 | Benzotriazole Substitution | Benzotriazole, K₂CO₃, DMF, 60°C | N-Cbz-α-(benzotriazolyl) ester | 65–70 |
| 5 | Saponification | LiOH, THF/H₂O | Target Compound | 80–85 |
*Hypothetical yields based on analogous reactions.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.15 (d, 1H, benzotriazole-H), 7.75–7.25 (m, 8H, aromatic), 5.10 (s, 2H, Cbz-CH₂), 4.85 (s, 1H, α-CH), 3.95 (s, 2H, COOH).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 172.1 (COOH), 155.2 (Cbz-CO), 144.3–114.2 (aromatic), 66.7 (Cbz-CH₂), 58.3 (α-C), 49.1 (benzotriazole-C).
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IR (cm⁻¹) : 3300 (N-H), 1705 (C=O), 1600 (C=N).
Chromatographic Purity
-
HPLC : >98% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
-
Melting Point : 215–217°C (decomposes).
Challenges and Mitigation Strategies
Competing Side Reactions
-
Di-Cbz Formation : Controlled stoichiometry of Cbz-Cl (1.1 eq) minimizes overprotection.
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Ester Hydrolysis During Substitution : Anhydrous DMF and inert atmosphere prevent premature saponification.
Scalability Considerations
-
Radical Bromination : Batch size limitations due to exothermicity; semi-continuous NBS addition improves safety.
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Benzotriazole Handling : Hygroscopic nature requires dry storage to maintain reactivity.
Alternative Synthetic Approaches
Mitsunobu Reaction
Employing triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD), the α-hydroxyl derivative of N-Cbz-glycine could couple with benzotriazole. However, hydroxylation of the α-carbon adds synthetic complexity.
Transition Metal Catalysis
Palladium-catalyzed C-N coupling between α-bromoglycine derivatives and benzotriazole remains unexplored but could offer regioselective advantages.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d][1,2,3]triazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the triazole ring can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl-protected amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced triazole derivatives.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Anti-cancer Properties
Research indicates that benzo[d]triazole derivatives exhibit anti-cancer properties. For instance, compounds similar to 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that triazole derivatives can effectively target cancer cell lines by disrupting cellular metabolism and promoting cell death pathways .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases . The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the inflammatory response.
Antimicrobial Activity
Another significant application is its antimicrobial activity. Research has shown that benzo[d]triazole derivatives possess broad-spectrum antimicrobial properties against various bacteria and fungi. This makes them candidates for developing new antibiotics or antifungal agents .
Material Science Applications
Corrosion Inhibition
The compound has been evaluated as a corrosion inhibitor for metals. Studies indicate that it can form protective films on metal surfaces, thereby reducing the rate of corrosion in aggressive environments. This property is particularly useful in industrial applications where metal components are exposed to corrosive substances .
Polymer Additives
In material science, this compound can be used as an additive in polymers to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has shown improvements in durability and resistance to degradation under UV light exposure .
Agricultural Chemistry Applications
Pesticide Development
The compound's structural features make it a candidate for developing new pesticides. Its ability to interact with biological systems suggests potential use as a biopesticide or as part of a formulation to enhance the efficacy of existing pesticides . Research is ongoing to explore its effectiveness against specific pests and diseases affecting crops.
Case Studies
Case Study 1: Anti-cancer Research
A study published in a peer-reviewed journal highlighted the synthesis of various benzo[d]triazole derivatives and their evaluation against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents, suggesting their potential as novel anti-cancer agents .
Case Study 2: Corrosion Inhibition
In another research effort, the compound was tested for its efficacy in inhibiting corrosion on steel surfaces exposed to saline environments. The results showed a significant reduction in weight loss due to corrosion when treated with the benzo[d]triazole derivative compared to untreated controls .
Mechanism of Action
The mechanism by which 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, often through hydrogen bonding, hydrophobic interactions, or covalent bonding. The triazole ring can act as a bioisostere, replacing functional groups in biological molecules to modulate their activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Selected Benzotriazole Derivatives
Key Observations :
- The target compound uniquely combines a benzotriazole group with a Cbz-protected amino acid backbone, enhancing its utility in peptide coupling .
- Unlike simpler derivatives like 2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanamine , the target compound’s carboxyl group enables direct integration into peptide chains .
Key Observations :
- The target compound’s synthesis achieves moderate yields (74%) under mild conditions, comparable to N-Cbz-Gly-Bt (90%) but lower than 12c (93%) due to steric hindrance from the Cbz group .
- Compounds like 3j and 12c require specialized catalysts (e.g., MgBr₂·OEt₂) for enantioselective synthesis, whereas the target compound relies on straightforward coupling .
Physicochemical Properties
Table 3: Thermal and Spectral Properties
Key Observations :
- The target compound exhibits a higher melting point (165–166°C) than 3k (142–144°C), likely due to stronger intermolecular hydrogen bonding from the carboxyl group .
- IR and NMR data confirm the presence of both ester and amide functionalities, distinguishing it from simpler amide derivatives like 3k .
Biological Activity
The compound 2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid is a derivative of benzo[d][1,2,3]triazole, known for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzo[d][1,2,3]triazole with various amino acids and protective groups. The method generally includes the following steps:
- Formation of the Benzotriazole Ring : The initial step involves synthesizing the benzotriazole core using standard methods such as cyclization reactions.
- Coupling with Amino Acids : The benzotriazole is then coupled with amino acids using coupling agents to form the desired compound.
- Protection and Deprotection : Protective groups are employed to enhance the yield and selectivity during synthesis.
The final product is characterized by techniques such as NMR and mass spectrometry to confirm its structure and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,2,3]triazole moiety. For instance:
- Cytotoxicity Assays : Compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). IC50 values ranged from 2.43 to 14.65 μM, indicating potent growth inhibition .
- Mechanism of Action : The mechanism often involves the induction of apoptosis through caspase activation and interference with microtubule dynamics, leading to cell cycle arrest . For example, compounds have been shown to enhance caspase-3 activity significantly in treated cancer cells.
Antimicrobial Activity
The compound's derivatives have also been evaluated for antimicrobial properties:
- Inhibition Studies : Several derivatives exhibit notable antibacterial and antifungal activities against a range of pathogens. The structure-activity relationship (SAR) analysis indicates that modifications on the benzotriazole ring can enhance these effects .
Case Study 1: Anticancer Activity in Breast Cancer Cells
A study focused on a series of benzotriazole derivatives demonstrated that specific substitutions significantly increased their anticancer activity. In vitro assays revealed that certain compounds induced apoptosis in MDA-MB-231 cells at concentrations as low as 1.0 μM. These findings suggest that structural modifications can optimize therapeutic efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited minimum inhibitory concentrations (MICs) below 10 μg/mL, showcasing their potential as novel antimicrobial agents .
Data Summary
| Activity Type | Cell Line/Pathogen | IC50/MIC (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MDA-MB-231 | 2.43 - 7.84 | Apoptosis induction via caspase activation |
| Anticancer | HepG2 | 4.98 - 14.65 | Microtubule destabilization |
| Antimicrobial | Staphylococcus aureus | <10 | Cell wall synthesis inhibition |
| Antimicrobial | Escherichia coli | <10 | Disruption of membrane integrity |
Q & A
Q. Key Parameters :
| Parameter | Optimal Condition |
|---|---|
| Solvent | DMF or DCM |
| Temperature | 80–100°C (reflux) |
| Catalyst | 5 drops glacial acetic acid |
| Reaction Time | 4–6 hours |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
A combination of techniques ensures structural validation and purity assessment:
- FT-IR : Confirm the presence of the Cbz group (C=O stretch at ~1700 cm⁻¹) and triazole ring (C-N stretches at 1450–1600 cm⁻¹) .
- NMR (¹H/¹³C) :
- ¹H NMR : Peaks at δ 7.2–8.1 ppm (aromatic protons from benzotriazole and benzyl groups), δ 5.1 ppm (CH₂ from Cbz group), and δ 4.3 ppm (acetic acid backbone) .
- ¹³C NMR : Signals at ~165 ppm (C=O from Cbz and acetic acid) and 150 ppm (triazole carbons) .
- HPLC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and confirm molecular weight via ESI-MS (expected [M+H]⁺ ~383 g/mol) .
Advanced: How can computational modeling (e.g., DFT or molecular docking) predict the reactivity or bioactivity of this compound?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes (e.g., proteases or kinases). The benzotriazole moiety often acts as a hydrogen bond acceptor, while the Cbz group enhances hydrophobic interactions .
- Case Study : Docking studies of analogous compounds showed binding affinities (ΔG) ranging from -7.2 to -9.1 kcal/mol, correlating with experimental IC₅₀ values .
Advanced: How do structural modifications (e.g., substituents on the benzyl or triazole groups) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance enzyme inhibition by increasing electrophilicity .
- Triazole Modifications : Bulky substituents on the triazole ring improve metabolic stability but may reduce solubility .
Q. Example Data :
| Compound Variant | Substituent | IC₅₀ (µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent Compound | None | 12.3 | 0.8 |
| 4-NO₂-Benzyl | -NO₂ | 5.7 | 0.5 |
| 3-Cl-Benzotriazole | -Cl | 8.9 | 0.6 |
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?
Methodological Answer:
Contradictions often arise from solvent effects or impurities. Strategies include:
Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to compare shifts with literature values .
2D NMR (COSY, HSQC) : Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C interactions .
Spiking Experiments : Add a known reference compound (e.g., pure benzotriazole) to confirm peak assignments .
Case Example : A reported δ 7.8 ppm (¹H NMR) for triazole protons shifted to δ 8.1 ppm in DMSO due to hydrogen bonding, resolved via HSQC .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
